(2Z)-3-[(4-chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid
Description
(2Z)-3-[(4-chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid is an organic compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a carbamoyl group and a prop-2-enoic acid moiety
Properties
IUPAC Name |
(Z)-4-(4-chloro-3-nitroanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O5/c11-7-2-1-6(5-8(7)13(17)18)12-9(14)3-4-10(15)16/h1-5H,(H,12,14)(H,15,16)/b4-3- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZUVTAMUUOPOJ-ARJAWSKDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C=CC(=O)O)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1NC(=O)/C=C\C(=O)O)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[(4-chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid typically involves the reaction of 4-chloro-3-nitroaniline with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[(4-chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The carbamoyl group can be hydrolyzed to form the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 4-chloro-3-aminophenylcarbamoylprop-2-enoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chloro-3-nitroaniline and acrylic acid.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of compounds containing the 4-chloro-3-nitrophenyl moiety exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Les-3331
A notable case study involves a derivative known as Les-3331, which is synthesized from (2Z)-3-[(4-chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid. This compound has demonstrated promising anti-breast cancer activity through several mechanisms:
- Cytotoxicity : Les-3331 was tested on MCF-7 and MDA-MB-231 breast cancer cell lines, showing an IC50 value of 5.02 µM and 15.24 µM, respectively . In comparison, the reference drug etoposide had higher IC50 values (>50 µM), indicating that Les-3331 is more effective at reducing cell viability.
-
Mechanism of Action :
- Apoptosis Induction : The compound triggers apoptosis in cancer cells by increasing the concentration of caspases (Caspase-9 and Caspase-8), essential for the apoptotic process .
- Autophagy Modulation : It decreases levels of autophagy markers such as LC3A and Beclin-1, suggesting a dual mechanism where it not only induces apoptosis but also inhibits autophagy .
Table 1: Cytotoxic Effects of Les-3331 on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.02 | Apoptosis induction |
| MDA-MB-231 | 15.24 | Apoptosis induction |
| Human Skin Fibroblasts | 28.52 | Lower cytotoxicity compared to cancer cells |
Biochemical Studies
The biochemical properties of this compound have been explored in various studies focusing on its interaction with biological systems:
- Cell Viability Assays : The MTT assay has been used to evaluate cell viability post-treatment with the compound, confirming its effectiveness against breast cancer cells while exhibiting lower toxicity towards normal human skin fibroblasts .
- Flow Cytometry Analysis : This technique was employed to assess mitochondrial membrane potential changes in response to treatment with Les-3331, further supporting its role in inducing apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism of action of (2Z)-3-[(4-chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro and chloro groups can influence its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-nitrobenzoic acid: Similar structure but lacks the carbamoyl and prop-2-enoic acid moieties.
2-chloro-5-nitrobenzoic acid: Similar structure with different positioning of the chloro and nitro groups.
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl): Contains a nitro and chloro group but attached to a pyridine ring instead of a phenyl ring.
Uniqueness
(2Z)-3-[(4-chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (carbamoyl) groups allows for versatile chemical modifications and interactions with biological targets.
Biological Activity
(2Z)-3-[(4-chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid, commonly referred to as a nitrophenyl derivative, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₇ClN₂O₅
- Molecular Weight : 270.63 g/mol
- Melting Point : 162–166 °C
- CAS Number : 1383931-94-9
Biological Activity Overview
The compound exhibits various biological activities, particularly in the fields of oncology and microbiology. Its structural features suggest potential interactions with biological macromolecules, influencing cellular processes.
Anticancer Activity
Recent studies have indicated that this compound demonstrates significant cytotoxicity against several cancer cell lines. Research findings include:
- MCF-7 and MDA-MB-231 Cells : The compound exhibited IC50 values of 5.02 µM and 15.24 µM, respectively, indicating strong antiproliferative effects compared to traditional chemotherapeutics like etoposide, which had higher IC50 values (>50 µM) in similar assays .
| Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|
| MCF-7 | 5.02 | Etoposide | >50 |
| MDA-MB-231 | 15.24 | Etoposide | >50 |
The mechanism by which this compound exerts its effects appears to involve:
- Inhibition of Cell Proliferation : The compound's ability to inhibit DNA synthesis was assessed through a tritiated thymidine incorporation assay, revealing a dose-dependent inhibition in cancer cells .
- Apoptotic Pathway Activation : Studies using JC-1 dye staining indicated that treatment with the compound led to a decrease in mitochondrial membrane potential, suggesting activation of the intrinsic apoptotic pathway in cancer cells .
Microbiological Activity
In addition to its anticancer properties, the compound has shown promise in microbiological applications:
- Inhibition of Type III Secretion System (T3SS) : In vitro assays demonstrated that the compound can inhibit the secretion of virulence factors in pathogenic bacteria, potentially serving as a lead for developing new antibacterial agents .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Antiproliferative Effects : A study published in MDPI highlighted the compound's strong antiproliferative effects on breast cancer cell lines and compared its efficacy with established drugs .
- Toxicological Assessments : Toxicity assays revealed that while the compound is effective against cancer cells, it exhibits lower cytotoxicity towards normal human fibroblasts, indicating a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
